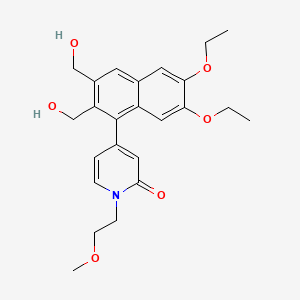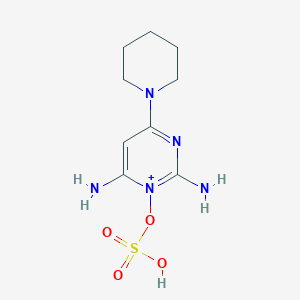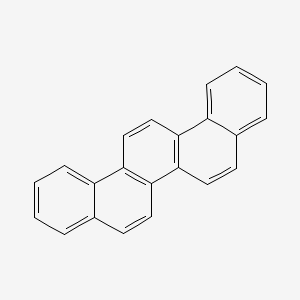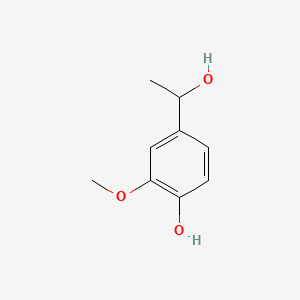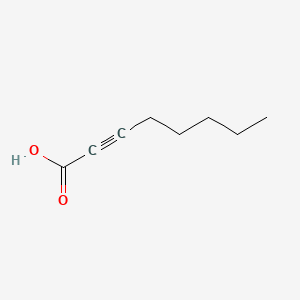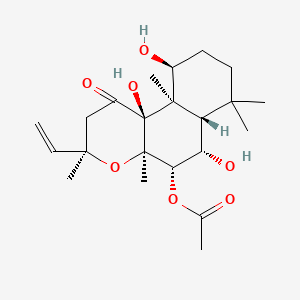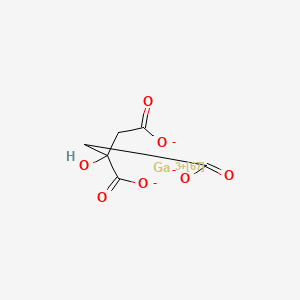![molecular formula C18H15N3O4 B1221434 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide is a member of quinazolines.
Aplicaciones Científicas De Investigación
Anticancer Potential
- 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including compounds similar to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity against various human cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway in cancer models (Shao et al., 2014).
Tubulin Polymerization Inhibition
- A series of triazoloquinazolinone-based compounds have been synthesized and tested for their ability to inhibit tubulin polymerization. Some derivatives of this class, which structurally resemble 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have shown potent anticancer activity across a range of cancer cell lines (Driowya et al., 2016).
Antibacterial Applications
- Compounds like 5-Alkoxyimidazoquinolones, which share structural similarities with 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been prepared as potential antibacterial quinolone derivatives. They have shown significant in vitro antibacterial activity (Fujita et al., 1996).
Antihyperglycemic Properties
- 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which are structurally related to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been identified as new antihyperglycemic agents. A compound within this class demonstrated significant potential for the treatment of diabetes mellitus (Nomura et al., 1999).
Antifibrotic Drug Potential
- The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally analogous to 4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide, have been investigated. This compound showed promise as an effective oral anti-fibrotic drug (Kim et al., 2008).
Propiedades
Nombre del producto |
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide |
|---|---|
Fórmula molecular |
C18H15N3O4 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide |
InChI |
InChI=1S/C18H15N3O4/c1-10-13-7-15-16(25-9-24-15)8-14(13)20-18(19-10)21-17(22)11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,21,22) |
Clave InChI |
XAESXNPBEDJXJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



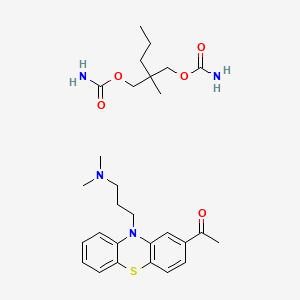
![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)
